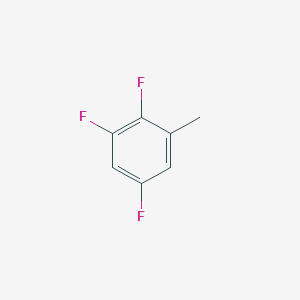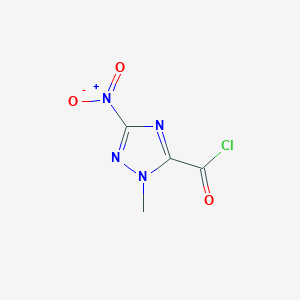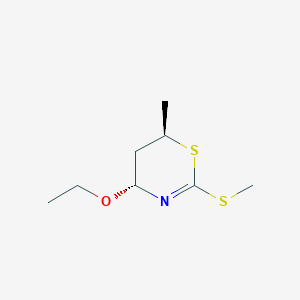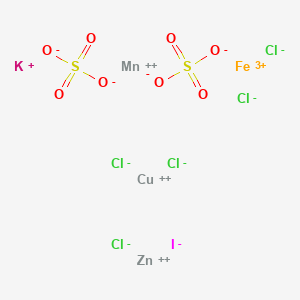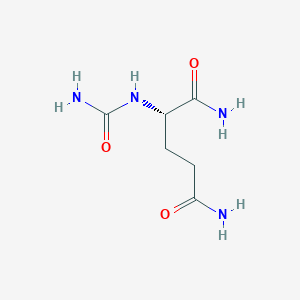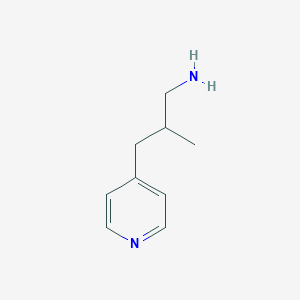
2-Methyl-3-(pyridin-4-yl)propan-1-amine
概要
説明
2-Methyl-3-(pyridin-4-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22086 g/mol . . This compound is characterized by the presence of a pyridine ring attached to a propanamine chain with a beta-methyl group.
準備方法
The synthesis of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and reduced amine compounds.
科学的研究の応用
2-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
作用機序
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
類似化合物との比較
2-Methyl-3-(pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:
4-Pyridinepropanamine: Lacks the beta-methyl group, which may affect its reactivity and biological activity.
2-Methyl-3-(pyridin-4-yl)propylamine: A structural isomer with different spatial arrangement, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
140693-19-2 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2-methyl-3-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-2-4-11-5-3-9/h2-5,8H,6-7,10H2,1H3 |
InChIキー |
DOHBWNHTMAUNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=NC=C1)CN |
正規SMILES |
CC(CC1=CC=NC=C1)CN |
同義語 |
4-Pyridinepropanamine,beta-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

